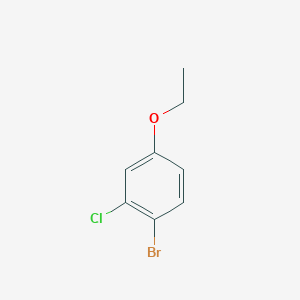

1-Bromo-2-chloro-4-ethoxybenzene

Übersicht

Beschreibung

1-Bromo-2-chloro-4-ethoxybenzene is an organic compound with the molecular formula C8H8BrClO . It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and ethoxy groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-chloro-4-ethoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in the study of biochemical pathways and interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

1-Bromo-2-chloro-4-ethoxybenzene is a derivative of benzene, a cyclic compound with a conjugated pi electron system. The primary targets of this compound are the pi electrons in the benzene ring .

Mode of Action

The compound undergoes electrophilic aromatic substitution, a common reaction in organic chemistry where an atom, usually a halogen, is substituted for a hydrogen atom on an aromatic ring . The reaction proceeds via a two-step mechanism :

Step 1 (Slow): The pi electrons in the benzene ring attack the electrophile (bromine or chlorine in this case), forming a sigma bond. This results in a positively charged intermediate known as the arenium ion .

Step 2 (Fast): A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reforming aromaticity .

Pharmacokinetics

Like other small organic molecules, it is likely to be absorbed through the gastrointestinal tract if ingested, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine .

Result of Action

The result of the compound’s action is the substitution of a hydrogen atom on the benzene ring with a bromine or chlorine atom. This changes the physical and chemical properties of the benzene ring, potentially affecting its reactivity, polarity, and interactions with other molecules .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction rate of electrophilic aromatic substitution can be affected by temperature, solvent, and the presence of catalysts . Additionally, the compound’s stability and efficacy may be influenced by storage conditions, such as temperature and humidity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Bromo-2-chloro-4-ethoxybenzene can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2-chlorobromobenzene with ethyl acetate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Another method involves the direct acylation of 2-chlorobromobenzene with phenetole in the presence of trifluoroacetic anhydride and boron trifluoride etherate as a catalyst. This method is more environmentally friendly and provides a more effective synthesis strategy .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes as mentioned above. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and scalable.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-2-chloro-4-ethoxybenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions where the bromine or chlorine atoms are substituted by other electrophiles.

Nucleophilic Aromatic Substitution (NAS): The compound can undergo NAS reactions, especially in the presence of strong nucleophiles and under high-temperature conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and other electrophiles. The reactions are typically carried out in the presence of a Lewis acid catalyst.

Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are usually conducted at elevated temperatures.

Major Products Formed

Substitution Products: Depending on the reaction conditions and reagents used, the major products formed can include various substituted benzene derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Bromo-2-chlorobenzene: Similar structure but lacks the ethoxy group.

1-Bromo-4-chlorobenzene: Similar structure but with different substitution pattern.

1-Bromo-2-chloro-4-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

1-Bromo-2-chloro-4-ethoxybenzene is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility properties. This makes it a valuable compound for specific synthetic applications where the ethoxy group plays a crucial role.

Eigenschaften

IUPAC Name |

1-bromo-2-chloro-4-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVFYQVZTTUBMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627946 | |

| Record name | 1-Bromo-2-chloro-4-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313545-43-6 | |

| Record name | 1-Bromo-2-chloro-4-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.